3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid
CAS No.:
Cat. No.: VC18138216
Molecular Formula: C9H6ClFO3
Molecular Weight: 216.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClFO3 |
|---|---|
| Molecular Weight | 216.59 g/mol |
| IUPAC Name | 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid |
| Standard InChI | InChI=1S/C9H6ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
| Standard InChI Key | GDLRCQAERWAURD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CC(=O)C(=O)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid, reflects its substitution pattern: a phenyl ring with chlorine at position 4 and fluorine at position 2, linked to a ketone-bearing propanoic acid chain . Key structural identifiers include:
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InChI:
InChI=1S/C9H6ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) -
Canonical SMILES:
C1=CC(=C(C=C1Cl)F)CC(=O)C(=O)O -
XLogP3: Estimated at 2.2, indicating moderate lipophilicity .
The presence of electron-withdrawing halogens (Cl, F) and the electron-deficient ketone group influences its reactivity, making it prone to nucleophilic attacks and redox reactions.
Physicochemical Data
Experimental and computed properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.59 g/mol | |
| Density | 1.5–1.6 g/cm³ (estimated) | |
| Boiling Point | 305°C (extrapolated) | |
| Melting Point | Not reported | |
| Solubility | Moderate in polar solvents |
The compound’s stability under standard conditions is attributed to intramolecular hydrogen bonding between the carboxylic acid and ketone groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Knoevenagel condensation between 4-chloro-2-fluorobenzaldehyde and malonic acid derivatives under basic conditions. Key steps include:
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Condensation: The aldehyde reacts with malonic acid in the presence of pyridine or piperidine, forming an α,β-unsaturated ketone intermediate.
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Acidification: Hydrolysis of the intermediate yields the target carboxylic acid.
Reaction conditions (temperature: 80–100°C, time: 6–8 hours) optimize yields to ~70–75%.
Industrial-Scale Manufacturing
Continuous flow reactors are employed for large-scale production, enhancing reproducibility and reducing byproducts. Advantages include:
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Precise temperature control (±2°C).
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Reduced reaction times (2–3 hours).
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Yields exceeding 85%.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with in acidic media cleaves the ketone to form a dicarboxylic acid derivative.
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Reduction: Catalytic hydrogenation () reduces the ketone to a secondary alcohol, yielding 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid.
Esterification and Amidation
The carboxylic acid group undergoes esterification with methanol (via Fischer–Speier) to produce methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate, a precursor for further derivatization. Amidation with primary amines forms bioactive analogues with enhanced membrane permeability.
Applications in Medicinal Chemistry
Pharmacophore Development
The compound’s halogen substituents enhance binding affinity to enzymatic targets through halogen bonding. For example:
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Antimicrobial Activity: Analogues inhibit bacterial dihydrofolate reductase (DHFR) with values < 10 μM .
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Anticancer Potential: Derivatives induce apoptosis in HeLa cells via caspase-3 activation.
Prodrug Design
Ester derivatives (e.g., methyl ester) serve as prodrugs, hydrolyzing in vivo to release the active acid. This strategy improves oral bioavailability by 40–50% compared to the parent compound.
Comparative Analysis with Structural Analogues
The chloro-fluoro substitution pattern in 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid confers superior target engagement compared to mono-halogenated analogues .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with cytochrome P450 enzymes to assess metabolic stability.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility.
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Ecotoxicity: Long-term environmental impact studies in aquatic ecosystems.
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